molecular formula C28H21N3O5S2 B2502660 N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 477547-12-9

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No.: B2502660
CAS No.: 477547-12-9
M. Wt: 543.61
InChI Key: ULXWFQKYZFCQKY-UHFFFAOYSA-N
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Description

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a complex organic compound that incorporates multiple functional groups, including chromen, thiazole, tetrahydroquinoline, and benzamide

Scientific Research Applications

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halides, acids, or bases can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen core and exhibit similar biological activities.

    Thiazole derivatives: Compounds with thiazole moieties are known for their diverse pharmacological properties.

    Tetrahydroquinoline derivatives: These compounds are studied for their potential therapeutic applications.

Uniqueness

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is unique due to its multi-functional structure, which combines the properties of chromen, thiazole, tetrahydroquinoline, and benzamide. This unique combination enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O5S2/c32-26(30-28-29-23(17-37-28)22-16-20-7-2-4-10-25(20)36-27(22)33)19-11-13-21(14-12-19)38(34,35)31-15-5-8-18-6-1-3-9-24(18)31/h1-4,6-7,9-14,16-17H,5,8,15H2,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXWFQKYZFCQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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